3-{[Amino(imino)methyl]amino}benzenesulfonamide metanesulfonate
Description
Systematic IUPAC Nomenclature and Structural Formula
The compound is systematically named 3-{[amino(imino)methyl]amino}benzenesulfonamide methanesulfonate according to IUPAC rules. Its structure comprises:
- A benzene ring substituted at the third position with a sulfonamide group (-SO₂NH₂).
- A guanidine moiety (-NH-C(=NH)-NH₂) attached to the aromatic ring via an amino linkage.
- A methanesulfonate counterion (-SO₃CH₃) associated with the protonated guanidine group.
The structural formula is represented as:
$$ \text{C}7\text{H}{10}\text{N}4\text{O}2\text{S} \cdot \text{CH}3\text{SO}3\text{H} $$
which simplifies to the molecular formula C₈H₁₄N₄O₅S₂ .
Alternative Chemical Designations and Registry Numbers
This compound is recognized by multiple identifiers:
Molecular Composition and Functional Group Analysis
Molecular Breakdown:
| Element | Count | Percentage |
|---|---|---|
| Carbon (C) | 8 | 31.0% |
| Hydrogen (H) | 14 | 4.5% |
| Nitrogen (N) | 4 | 18.1% |
| Oxygen (O) | 5 | 25.8% |
| Sulfur (S) | 2 | 20.6% |
Functional Groups:
- Sulfonamide (-SO₂NH₂) : Imparts polarity and hydrogen-bonding capacity, critical for solubility in aqueous media.
- Guanidine (-NH-C(=NH)-NH₂) : A strong base that facilitates protonation, enabling salt formation with methanesulfonic acid.
- Methanesulfonate (-SO₃CH₃) : Enhances crystallinity and stabilizes the ionic form of the compound.
Properties
IUPAC Name |
methanesulfonic acid;2-(3-sulfamoylphenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2S.CH4O3S/c8-7(9)11-5-2-1-3-6(4-5)14(10,12)13;1-5(2,3)4/h1-4H,(H4,8,9,11)(H2,10,12,13);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROWFRUORZGGKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC(=C1)S(=O)(=O)N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[Amino(imino)methyl]amino}benzenesulfonamide metanesulfonate , also known as 3-guanidinobenzenesulfonamide methanesulfonate , is a sulfonamide derivative with potential biological activities. Its chemical structure includes a sulfonamide group, which is known for its diverse pharmacological properties, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
- IUPAC Name : 3-guanidinobenzenesulfonamide methanesulfonate
- Molecular Formula : CHNOS
- Molecular Weight : 310.35 g/mol
- CAS Number : 1351620-91-1
- Purity : 95%
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can bind to specific enzymes or receptors, leading to altered enzymatic activity and subsequent biological effects. This interaction is crucial for its potential use in therapeutic applications.
Potential Mechanisms
- Enzyme Inhibition : The compound has shown promise in inhibiting various enzymes involved in disease processes, such as kinases and lipoxygenases.
- Cytokine Modulation : It may modulate cytokine signaling pathways, which are pivotal in inflammatory responses and cancer progression .
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The compound has been studied for its effects on various bacterial strains, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. For instance:
- In vitro studies have shown that it inhibits the growth of pathogenic bacteria by interfering with folic acid synthesis, a critical metabolic pathway .
Anticancer Activity
The compound's anticancer potential has been explored through various studies:
- Cell Line Studies : In vitro experiments on cancer cell lines have indicated that the compound can induce apoptosis and inhibit cell proliferation. For example, it has been tested against breast cancer and leukemia cells, showing promising results in reducing cell viability .
- Mechanistic Insights : The compound's ability to inhibit specific kinases involved in tumor growth suggests its potential as a targeted therapy for certain cancers .
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. This indicates a moderate level of effectiveness compared to standard antibiotics.
Case Study 2: Anticancer Activity
In a preclinical trial involving human leukemic cell lines, the compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity. Further analysis revealed that the mechanism involved the activation of caspase pathways leading to programmed cell death .
Structure-Activity Relationship (SAR)
Research into the SAR of sulfonamide derivatives has highlighted key modifications that enhance biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against cancer cells |
| Alteration of amino groups | Enhanced enzyme inhibition |
These findings suggest that specific structural features are critical for maximizing therapeutic efficacy.
Future Directions
Further research is necessary to fully elucidate the biological mechanisms and optimize the pharmacological properties of this compound. Future studies should focus on:
- In vivo studies to assess pharmacokinetics and toxicity.
- Combination therapies to evaluate synergistic effects with existing treatments.
Scientific Research Applications
Inhibition of Carbonic Anhydrases (CAs)
One of the primary applications of this compound is its role as an inhibitor of carbonic anhydrases (CAs), which are enzymes that catalyze the reversible hydration of carbon dioxide. The inhibition of CAs is critical in various physiological and pathological processes, including:
- Glaucoma Treatment : Topical administration of CA inhibitors like dorzolamide and brinzolamide has been developed to manage intraocular pressure in glaucoma patients. The sulfonamide group is known for its efficacy in inhibiting CA II, which is crucial in ocular fluid dynamics .
- Antitumor Activity : Recent studies have indicated that derivatives of benzenesulfonamides, including those related to 3-{[Amino(imino)methyl]amino}benzenesulfonamide metanesulfonate, exhibit significant inhibitory activity against tumor-associated isoforms CA IX and CA XII. These compounds have shown nanomolar to sub-nanomolar inhibition profiles, making them candidates for cancer therapeutics .
Table 1: Inhibition Potency Against Carbonic Anhydrase Isoforms
| Compound Name | CA I (Kd) | CA II (Kd) | CA IX (Kd) | CA XII (Kd) |
|---|---|---|---|---|
| 3-{[Amino(imino)methyl]amino}benzenesulfonamide | 50 nM | 20 nM | 5 nM | 1 nM |
| Acetazolamide | 40 nM | 10 nM | 50 nM | 15 nM |
| Dorzolamide | 30 nM | 8 nM | 60 nM | 20 nM |
Synthesis of Novel Derivatives
The compound serves as a scaffold for synthesizing novel derivatives aimed at enhancing selectivity and potency against specific CA isoforms. The modification of the sulfonamide moiety has led to the discovery of compounds with improved pharmacological profiles, which may reduce side effects associated with systemic administration .
Mechanistic Studies
Research has utilized docking studies to elucidate the binding mechanisms of this compound with various CA isoforms. These studies reveal that the compound preferentially binds to the P1 hydrophobic site, which is crucial for its inhibitory action. Such mechanistic insights are vital for the rational design of more effective inhibitors .
Case Study 1: Development of Selective CA IX Inhibitors
A series of pyridinium derivatives derived from 3-aminobenzenesulfonamide were synthesized and tested for their inhibitory effects on CA IX and XII. The study demonstrated that structural modifications significantly enhanced selectivity towards these tumor-associated isoforms while maintaining low affinity for cytosolic isoforms .
Case Study 2: Antitumor Efficacy in Preclinical Models
In vivo studies involving compounds related to this compound showed promising antitumor activity in mouse models of leukemia. The results indicated a correlation between CA inhibition and reduced tumor growth, highlighting the therapeutic potential of these compounds .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-{[Amino(imino)methyl]amino}benzenesulfonamide metanesulfonate
- CAS No.: 1351620-91-1
- Molecular Formula : C₈H₁₄N₄O₅S₂
- Molecular Weight : 310.35 g/mol
- Structure: Features a benzenesulfonamide core substituted at the 3-position with a guanidine-like {[amino(imino)methyl]amino} group and a metanesulfonate counterion .
Key Characteristics :
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The compound’s closest analogs share sulfonamide or sulfonate functionalities but differ in substituents and counterions (Table 1).
Table 1: Structural Comparison of Sulfonamide/Sulfonate Derivatives
Key Observations :
- Azo Derivatives (e.g., ): These compounds contain an azo (-N=N-) linkage, which confers chromophoric properties but lacks the guanidine-like functionality of the target compound. Sodium counterions enhance aqueous solubility .
- The tert-butyl group may enhance lipophilicity, impacting membrane permeability .
- Metanesulfonate Counterion : Unlike sodium salts (), the metanesulfonate in the target compound may offer improved stability in acidic conditions and moderate solubility in organic solvents .
Preparation Methods
Reaction of 3-Nitrobenzenesulfonamide with Guanidine
Step 1: Reduction of Nitro Group
- The nitro group on 3-nitrobenzenesulfonamide is reduced to an amino group using reducing agents such as catalytic hydrogenation (e.g., hydrogen gas with palladium or nickel catalysts) or chemical reductants like zinc or iron powder in acidic media.
- Typical reaction conditions involve mild temperatures (25–80°C) and atmospheric or slightly elevated pressure to avoid decomposition of sensitive groups.
Step 2: Formation of Amino(imino)methyl Group
- The newly formed amino group reacts with guanidine under controlled conditions to form the amino(imino)methyl moiety.
- This reaction is often carried out in polar aprotic solvents such as dimethylformamide (DMF) or ethanol.
- Temperature control between 60–80°C is critical to maximize yield and prevent side reactions.
Step 3: Salt Formation
- The free base is converted into the metanesulfonate salt by treatment with methanesulfonic acid.
- This step enhances solubility and crystallinity, facilitating purification.
- Salt formation is usually performed at room temperature with stirring until precipitation or crystallization occurs.
Industrial Scale Synthesis and Optimization
-
- Catalysts such as palladium on carbon (Pd/C) or Raney nickel are preferred for hydrogenation due to their efficiency and selectivity.
- Guanidine is typically used in excess to drive the reaction to completion.
-
- Polar aprotic solvents like DMF or ethanol improve solubility of intermediates and final products.
- Solvent-free or microwave-assisted methods have been explored to reduce reaction times and increase yields.
-
- Reaction temperatures are maintained between 60–80°C.
- Hydrogenation steps may require pressures up to 5 atm to ensure complete reduction.
-
- Microwave irradiation has been reported to reduce reaction times from hours to minutes, achieving yields up to 93% in analogous sulfonamide syntheses.
- This method enhances energy efficiency and reduces solvent usage.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Pressure (atm) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nitro Reduction | H2, Pd/C or Zn/acid | 25–80 | 1–5 | Ethanol/DMF | 85–95 | Catalytic hydrogenation preferred |
| Amino(imino)methylation | Guanidine, base | 60–80 | Atmospheric | DMF, Ethanol | 80–90 | Excess guanidine used to drive reaction |
| Salt Formation | Methanesulfonic acid | 20–25 | Atmospheric | None or ethanol | >95 | Precipitation/crystallization of salt |
| Microwave-Assisted Variant | Microwave irradiation (300 W) | 60–80 | Atmospheric | Solvent-free or DMF | Up to 93 | Significantly reduced reaction time |
Research Findings and Analysis
-
- The stepwise functionalization approach ensures high regioselectivity and purity.
- Microwave-assisted synthesis offers a promising alternative to conventional heating, improving throughput and reducing energy consumption.
Environmental and Economic Considerations:
- Catalytic hydrogenation minimizes hazardous waste compared to chemical reductants.
- Use of recyclable solvents and catalysts is encouraged in industrial settings to reduce environmental impact.
-
- The metanesulfonate salt form facilitates purification by crystallization, enhancing product stability.
- Analytical techniques such as NMR, IR spectroscopy, and HPLC are essential to confirm structure and purity.
Q & A
Basic Question: What are the key synthetic routes for 3-{[Amino(imino)methyl]amino}benzenesulfonamide metanesulfonate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves sulfonylation of a benzene ring precursor. A common approach is reacting 3-aminobenzenesulfonamide with methanesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., NaOH or K₂CO₃) to form the metanesulfonate ester . Optimization includes:
- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions.
- Stoichiometry : Use a 1.2:1 molar ratio of methanesulfonyl chloride to the amine to ensure complete conversion.
- Work-up : Purify via recrystallization (ethanol/water) to achieve >95% purity .
Advanced Question: How can structural contradictions in NMR data for this compound be resolved during characterization?
Answer:
Discrepancies in NMR spectra (e.g., unexpected peaks or splitting patterns) often arise from:
- Tautomerism : The imino group can tautomerize, leading to multiple signals for NH protons. Use variable-temperature NMR (25–60°C) to observe dynamic equilibria .
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO stabilizes sulfonamide protons, reducing exchange broadening .
- X-ray crystallography : Resolve ambiguous protonation states by determining the crystal structure .
Basic Question: What analytical techniques are critical for purity assessment?
Answer:
- HPLC : Use a C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm. Retention time and peak symmetry indicate purity (>98%) .
- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
- TGA/DSC : Verify thermal stability (decomposition >200°C) and absence of solvent residues .
Advanced Question: How does the compound’s sulfonamide group influence its bioactivity in enzyme inhibition studies?
Answer:
The sulfonamide moiety acts as a hydrogen-bond donor/acceptor, enabling interactions with catalytic residues in enzymes (e.g., carbonic anhydrase or VEGFR2). Key studies include:
- Docking simulations : Map binding poses using AutoDock Vina; focus on sulfonamide’s sulfonyl oxygen interactions with Zn²⁺ in metalloenzymes .
- Kinetic assays : Measure IC₅₀ values under varying pH (6.5–8.0) to assess pH-dependent inhibition .
- Mutagenesis : Replace key binding residues (e.g., Thr199 in carbonic anhydrase) to confirm sulfonamide’s role .
Basic Question: What are the storage and stability protocols for this compound?
Answer:
- Storage : Keep in amber vials at –20°C under argon to prevent oxidation/hydrolysis .
- Stability monitoring : Perform HPLC every 6 months; discard if degradation peaks exceed 2% .
- Solvent compatibility : Avoid DMSO for long-term storage due to slow sulfonamide decomposition; use dry ethanol instead .
Advanced Question: How can conflicting bioactivity data from cell-based vs. in vivo studies be reconciled?
Answer:
Discrepancies may arise from:
- Metabolic instability : Use LC-MS to identify metabolites in plasma; modify the imino group to block hepatic oxidation .
- Protein binding : Measure unbound fraction via equilibrium dialysis; >90% binding reduces in vivo efficacy .
- Dosing regimen : Adjust frequency based on pharmacokinetic data (e.g., t₁/₂ = 4–6 hrs) to maintain target exposure .
Basic Question: What safety precautions are required when handling this compound?
Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for weighing .
- Spill management : Neutralize with 5% sodium bicarbonate, then collect with inert absorbent .
- Disposal : Incinerate at >1000°C with a scrubber for SO₂ abatement .
Advanced Question: What computational methods predict the compound’s solubility and permeability?
Answer:
- QSAR models : Use Abraham descriptors (hydrogen-bond acidity/basicity) to estimate logP (–1.2 to –0.8) and aqueous solubility (2–5 mg/mL) .
- MD simulations : Simulate diffusion across a lipid bilayer (CHARMM force field) to predict Caco-2 permeability .
- pKa determination : Use MarvinSuite to calculate sulfonamide pKa (~10.5) and imino pKa (~8.2), informing pH-dependent solubility .
Basic Question: How is the compound’s identity confirmed spectroscopically?
Answer:
- FT-IR : Look for ν(S=O) at 1160 cm⁻¹ and ν(N–H) at 3350 cm⁻¹ .
- MS (ESI+) : Expect [M+H]⁺ at m/z 314.1 (C₈H₁₁N₃O₄S₂) with fragment ions at m/z 156.0 (benzenesulfonamide) .
Advanced Question: What strategies mitigate off-target effects in kinase inhibition assays?
Answer:
- Selectivity screening : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
- Covalent modification : Introduce a Michael acceptor (e.g., acrylamide) to enhance specificity via irreversible binding .
- Cryo-EM : Resolve inhibitor-kinase complexes at 3 Å to guide structure-based optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
